An In-depth Technical Guide to 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
An In-depth Technical Guide to 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Section 1: Introduction and Compound Identification
This guide provides a comprehensive technical overview of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a heterocyclic compound featuring a hydantoin core structure. The presence of a reactive carboxylic acid moiety and a methylated hydantoin ring makes it a potentially valuable building block in medicinal chemistry and materials science. This document outlines its fundamental properties, proposes a robust synthetic pathway, details analytical characterization protocols, and discusses safety considerations.
The core structure is a five-membered imidazolidine ring with two ketone groups, commonly known as a hydantoin. The nitrogen at position 1 is substituted with an acetic acid group, while the nitrogen at position 3 bears a methyl group. This arrangement of functional groups offers multiple points for chemical modification, making it an attractive scaffold for library synthesis in drug discovery programs.
Caption: Chemical structure of the title compound.
1.1 Compound Identification A clear and unambiguous identification is critical for regulatory and research purposes.
| Identifier | Value | Source |
| IUPAC Name | 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | N/A |
| Synonyms | 3-methyl-2,5-dioxo-1-Imidazolidineacetic acid | [1] |
| CAS Number | 150376-36-6 | [1] |
| Molecular Formula | C₆H₈N₂O₄ | [1] |
| Canonical SMILES | CN1CC(=O)N(CC(=O)O)C1=O | [1] |
Section 2: Physicochemical and Computational Properties
Understanding the physicochemical profile of a compound is fundamental to predicting its behavior in biological systems and designing appropriate experimental conditions. The following properties have been computationally derived and provide valuable initial insights.
| Property | Value | Significance in Drug Development | Source |
| Molecular Weight | 172.14 g/mol | Influences diffusion, bioavailability, and conformity to guidelines like Lipinski's Rule of Five. | [1] |
| XLogP3 | -1.035 | Predicts the lipophilicity of the molecule. A negative value suggests high hydrophilicity, impacting membrane permeability and solubility. | [1] |
| Topological Polar Surface Area (TPSA) | 77.92 Ų | Estimates the surface area occupied by polar atoms. Values under 140 Ų are generally associated with good cell membrane permeability. | [1] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is the primary donor, influencing interactions with biological targets and solubility. | [1] |
| Hydrogen Bond Acceptors | 3 | The four oxygen atoms act as acceptors, contributing to solubility in polar solvents and target binding. | [1] |
| Rotatable Bonds | 2 | A low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity but may hinder adaptability to a binding pocket. | [1] |
Section 3: Synthesis and Purification
While specific literature for the direct synthesis of this molecule is sparse, a logical and robust synthetic route can be designed based on established organic chemistry principles for N-alkylation of hydantoins.
3.1 Retrosynthetic Analysis and Strategy
The most direct approach involves the N-alkylation of 3-methylhydantoin. This strategy is chemically sound because the N1-proton of the hydantoin ring is acidic and can be selectively removed by a suitable base, creating a nucleophile that can then react with an ethyl acetate synthon bearing a leaving group.
Caption: Proposed two-step synthesis of the title compound.
3.2 Proposed Experimental Protocol: Synthesis
This protocol is a self-validating system. Each step includes a checkpoint (e.g., TLC analysis) to ensure the reaction has proceeded as expected before moving to the next stage.
Step 1: N-Alkylation to form Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate
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Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylhydantoin (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
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Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF (approx. 10 volumes).
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Reagent Addition: Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring suspension at room temperature.
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Causality: Potassium carbonate is a mild base sufficient to deprotonate the N1 position of the hydantoin, creating the nucleophile. Ethyl bromoacetate provides the electrophilic carbon for the SN2 reaction. Using a slight excess of the alkylating agent ensures complete consumption of the starting material.
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Reaction: Heat the mixture to reflux (approx. 80°C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 50% ethyl acetate in hexanes. The reaction is complete when the starting hydantoin spot is no longer visible.
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Workup: Cool the reaction mixture to room temperature. Filter off the potassium salts and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
Step 2: Hydrolysis to form 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
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Setup: Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 2:1 ratio).
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Reagent Addition: Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.
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Causality: LiOH is a strong base that effectively saponifies (hydrolyzes) the ethyl ester to the corresponding carboxylate salt.
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Reaction: Stir the mixture at room temperature, again monitoring by TLC until the starting ester spot has disappeared.
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Acidification & Extraction: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~2 with 1M HCl.
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Trustworthiness: The acidification step is critical. The product will precipitate out of the solution or become extractable into an organic solvent only in its protonated, neutral form.
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Isolation: The target compound will either precipitate upon acidification and can be collected by filtration, or it can be extracted from the acidified aqueous layer using a polar organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
3.3 Purification Workflow
If the product obtained after the final step contains impurities, recrystallization is the preferred method for purification.
Caption: Standard workflow for purification by recrystallization.
Section 4: Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any research compound. The following standard techniques are required.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Expected ¹H NMR Features (in DMSO-d₆):
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A broad singlet (~12-13 ppm) for the carboxylic acid proton (-COOH).
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A singlet (~3.8-4.2 ppm) for the methylene protons adjacent to the nitrogen (-N-CH₂ -COOH).
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A singlet (~3.6-3.9 ppm) for the methylene protons in the hydantoin ring (N-CH₂ -C=O).
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A singlet (~2.8-3.0 ppm) for the methyl protons (-N-CH₃ ).
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Expected ¹³C NMR Features:
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A signal for the carboxylic acid carbonyl (~170 ppm).
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Two distinct signals for the imide/amide carbonyls in the ring (~155-165 ppm).
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Signals for the two methylene carbons.
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A signal for the methyl carbon.
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4.2 Mass Spectrometry (MS)
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Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water). Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes.
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Expected Results:
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Negative Mode: The primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 171.04.
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Positive Mode: The protonated molecule [M+H]⁺ may be observed at m/z 173.05, or adducts with sodium [M+Na]⁺ at m/z 195.03. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
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4.3 Infrared (IR) Spectroscopy
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Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.
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Expected Features:
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A broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.
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A sharp, strong absorption band around 1700-1780 cm⁻¹ corresponding to the C=O stretching of the imide and carboxylic acid groups.
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Section 5: Applications and Future Research Directions
While this specific molecule may not have extensively documented applications, its structure is analogous to compounds with known biological activity. The hydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs such as the anticonvulsant Phenytoin.
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Scaffold for Drug Discovery: The carboxylic acid provides a handle for amide coupling, allowing for the synthesis of a diverse library of compounds. These derivatives could be screened against various biological targets, such as enzymes or receptors.
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Metal Chelation: The arrangement of oxygen and nitrogen atoms could allow this molecule to act as a chelating agent for various metal ions, a property useful in designing sensors or therapeutic agents.
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Polymer Science: As a bifunctional monomer, it could potentially be incorporated into novel polyamides or polyesters, imparting specific properties of hydrophilicity and rigidity.
Future research should focus on synthesizing a library of derivatives and evaluating their biological activities. For example, coupling various amines to the carboxylic acid could explore new chemical space for potential therapeutic agents.
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, its chemical structure suggests a hazard profile that must be managed with care. The information below is based on general principles for handling acidic and potentially irritating organic compounds.[2][3][4]
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[3][4]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[3]
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Fire Safety: The compound itself is not expected to be highly flammable, but standard laboratory precautions should be taken. Keep away from ignition sources.[3][5] Use appropriate extinguishing media for surrounding fires, such as dry chemical, CO₂, or alcohol-resistant foam.[4]
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First Aid:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation develops or persists.
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Section 7: References
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2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | C6H8N2O4 | CID 4962467 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid | AMERICAN ELEMENTS. (n.d.). Retrieved January 14, 2026, from [Link]
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MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. (2024, April 3). Retrieved January 14, 2026, from [Link]
